R2 Substituent-Driven IDO1 Inhibitory Potency: Class-Level Inference from Cyanocarbonimidodithioate SAR
Within the cyanocarbonimidodithioate scaffold, the nature of the R2 substituent exerts a decisive influence on IDO1 inhibition. The published SAR table shows that compound 6b (R2 = 2,4-Cl2C6H3CH2, R3 = Methyl) exhibits an rhIDO1 IC50 of 0.90 µM, while the unsubstituted benzyl analog 6a (R2 = H, R3 = Methyl) shows an IC50 > 10 µM [1]. This >11-fold potency difference underscores that the specific R2 group is a critical determinant of target engagement. CAS 109348-92-7 features a benzothiazol-2-ylthiomethyl R2 group, a structural entity that is absent in the reported series. Based on this class-level SAR, the benzothiazole-thiomethyl variant is expected to possess a unique IDO1 inhibition profile that cannot be predicted from simpler R2 analogs.
| Evidence Dimension | rhIDO1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly assayed in published literature; inferred from class SAR. |
| Comparator Or Baseline | Cyanocarbonimidodithioate 6b (R2 = 2,4-Cl2C6H3CH2): IC50 = 0.90 µM; Cyanocarbonimidodithioate 6a (R2 = H): IC50 > 10 µM. |
| Quantified Difference | >11-fold difference between 6b and 6a; target compound's benzothiazole-thiomethyl R2 is structurally distinct from both. |
| Conditions | Recombinant human IDO1 enzyme assay; cellular kynurenine production in A431 cells. |
Why This Matters
For groups developing IDO1-targeted agents, the benzothiazole-thiomethyl R2 group of CAS 109348-92-7 offers a structurally distinct pharmacophore that cannot be substituted with known phenyl-based analogs without risking complete loss of activity.
- [1] Discovery of Carbono(di)thioates as Indoleamine 2,3-Dioxygenase 1 Inhibitors. ACS Med. Chem. Lett. 2021, 12, 2, 211–216. Table 2. rhIDO1 IC50 values for 6a (>10 µM) and 6b (0.90 µM). View Source
